N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid involves complex biochemical pathways. For instance, the production of N-Acetyl-D-neuraminic acid (Neu5Ac), a related compound, can be achieved through the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc) and subsequent condensation with pyruvate. A study by Gao et al. (2019) demonstrated the use of whole cells expressing Bacteroides thetaiotaomicron N-Acetyl-D-glucosamine 2-Epimerase and Escherichia coli N-Acetyl-D-neuraminic Acid Aldolase for Neu5Ac production, achieving significant yields (Gao et al., 2019).

Molecular Structure Analysis

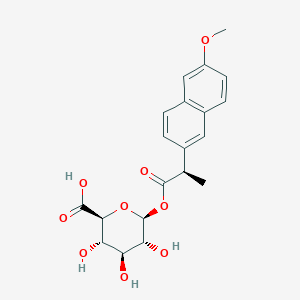

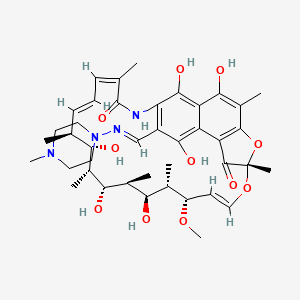

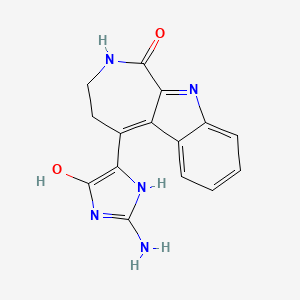

The molecular structure of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid is characterized by its unique disaccharide peptide structure, which is essential for peptidoglycan formation in bacterial cell walls. This structure has been explored through enzymatic degradation studies and synthesis from precursor compounds (Guinand et al., 1984).

科学的研究の応用

1. Regenerative Medicine

- Application : GlcNAc and its derivative GlcN have been used in regenerative medicine, particularly in the treatment of osteoarthritis .

- Method : GlcN is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage. The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use .

- Results : Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects .

2. Industrial Applications

- Application : GlcNAcases, which produce GlcNAc, have a wide range of promising applications in the food, energy, and pharmaceutical industries .

- Method : GlcNAcases hydrolyse N-acetylglucosamine-containing oligosaccharides and proteins. These enzymes are used for the synergistic degradation of chitin with endo-chitinases and using GlcNAc to produce sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .

- Results : GlcNAc has been widely used in the production of sialic acid, bioethanol, and single-cell proteins, and as a pharmaceutical therapy for gastrointestinal inflammation disorders, osteoarthritis, and cancer diagnosis .

3. Medical Applications

- Application : Hyaluronan, an unbranched polysaccharide of repeating disaccharides consisting of d-glucuronic acid and N-acetyl-d-glucosamine, has been broadly utilized in medical applications .

- Method : Hyaluronan’s strong water-retaining ability and visco-elastic properties make it an important constituent of the extracellular matrix .

- Results : Hyaluronan’s physiological functions are still being researched, but its properties have been utilized in various medical applications .

4. Tissue Engineering

- Application : Glucosamine plays a role in tissue engineering .

- Method : Glucosamine is used in the course of tissue engineering. Despite numerous studies on glucosamine and more efforts on supramolecular gelators or self-assembled nanofibers and other tissue engineering applications .

- Results : Glucosamine has been used in various tissue engineering applications .

5. Drug Carrier for Molecular Therapies

- Application : Chitosan oligosaccharide, a derivative of GlcNAc, has been used as a drug carrier for molecular therapies .

- Method : Chitosan oligosaccharide is used as a drug carrier for molecular therapies, such as drug and gene delivery systems .

- Results : Chitosan oligosaccharide has been used in imaging for tumor and cancer detection .

6. Wound Healing and Bone Regeneration

- Application : Glucosamine and chitosan oligosaccharide have been used for wound healing and bone regeneration .

- Method : Glucosamine and chitosan oligosaccharide have been applied in various biomedical applications including wound healing, bone regeneration, antibacterial effect, and oral hygiene .

- Results : Glucosamine and chitosan oligosaccharide have shown promising results in wound healing and bone regeneration .

7. Regenerative Medicine

- Application : GlcN and GlcNAc have potential use as regenerative medicine .

- Method : GlcN is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage. The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use .

- Results : Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects .

8. Tissue Engineering

- Application : Glucosamine plays a role in tissue engineering .

- Method : Glucosamine is used in the course of tissue engineering. Despite numerous studies on glucosamine and more efforts on supramolecular gelators or self-assembled nanofibers and other tissue engineering applications .

- Results : Glucosamine has been used in various tissue engineering applications .

9. Drug Carrier for Molecular Therapies

- Application : Chitosan oligosaccharide, a derivative of GlcNAc, has been used as a drug carrier for molecular therapies .

- Method : Chitosan oligosaccharide is used as a drug carrier for molecular therapies, such as drug and gene delivery systems .

- Results : Chitosan oligosaccharide has been used in imaging for tumor and cancer detection .

Safety And Hazards

GlcNAc has been widely used in food, cosmetics, and pharmaceutical industries and is generally considered safe1. Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects1.

将来の方向性

GlcNAc and its derivatives have a wide range of promising applications in various sectors especially in biomedical science21. They are considered as useful biocompatible materials to be used in a medical device to treat, augment or replace any tissue, organ, or function of the body1. The latest advances in the biomedical research are important emerging trends that hold a great promise in wound-healing management products1.

特性

IUPAC Name |

2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKIVDUWFNRJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13787036 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-, [1S-(1alpha,2beta,5alpha)]- (9CI)](/img/no-structure.png)

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)